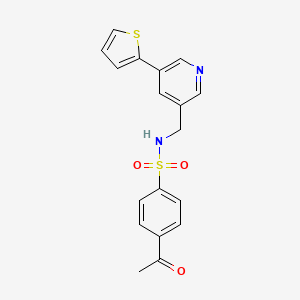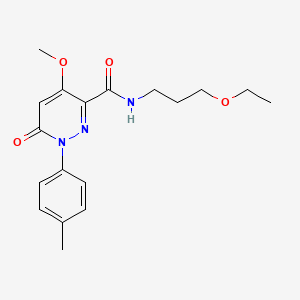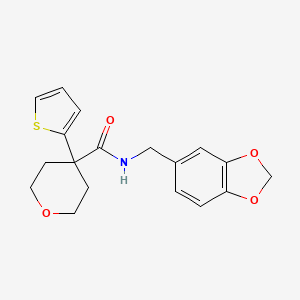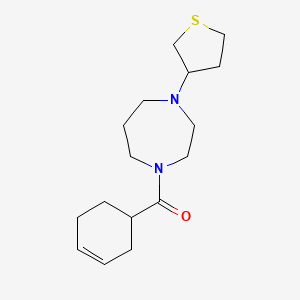
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid
Übersicht
Beschreibung
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid, also known as TBOA, is a potent glutamate transporter inhibitor that has been extensively studied in scientific research. TBOA has been found to have various applications in the field of neuroscience, particularly in the study of excitatory neurotransmission and synaptic plasticity.
Wissenschaftliche Forschungsanwendungen
Masked Forms of Activated Carboxylic Acids
Oxazoles, such as 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid, can act as masked forms of activated carboxylic acids. They readily form triamides upon reaction with singlet oxygen, a process utilized in the synthesis of macrolides like recifeiolide and curvularin. This property is leveraged in organic synthesis to create complex molecules from simpler precursors (Wasserman, Gambale, & Pulwer, 1981).
Building Blocks for Pseudopeptide Foldamers
2-Oxo-1,3-oxazolidine-4-carboxylic acid derivatives serve as conformationally restricted building blocks for constructing pseudopeptide foldamers. These foldamers exhibit a poly(L-Pro)n II like helical conformation, stabilized by intramolecular hydrogen bonds. This novel structure holds potential for various applications, including drug design and materials science (Tomasini et al., 2003).
Synthesis of Macrocyclic Azole Peptides
Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate was synthesized with high optical purity, demonstrating the potential of oxazole derivatives in the enantioselective synthesis of macrocyclic azole peptides. This method highlights the utility of oxazole compounds in peptide and pharmaceutical synthesis (Magata et al., 2017).
Functionalized Oxazoles with Biological Activity
The synthesis of 2-alkynyl oxazoles from tert-butyl isocyanide and alkynyl carboxylic acids has been developed. These functionalized oxazoles exhibit biological activity, including anticancer properties, showcasing the relevance of oxazole derivatives in medicinal chemistry (Cao et al., 2020).
Photolabile Prodrugs
New coumarin fused oxazoles were investigated as photosensitive units for carboxylic acid groups, using butyric acid as a model compound. The study demonstrated the complete release of butyric acid upon photolysis, indicating the potential of oxazole derivatives in the development of photolabile prodrugs (Soares et al., 2017).
Wirkmechanismus
Target of Action
Oxazole derivatives have been known to interact with a wide range of biological targets, contributing to their diverse biological activities .
Mode of Action
Oxazole derivatives, in general, are known to interact with their targets through various mechanisms, often involving the formation of coordination complexes .
Biochemical Pathways
Oxazole derivatives have been reported to interfere with a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Eigenschaften
IUPAC Name |
2-tert-butyl-5-methyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5-6(7(11)12)10-8(13-5)9(2,3)4/h1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKBPTNVGBTRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2765626.png)


![2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride](/img/structure/B2765631.png)
![7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2765632.png)


![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2765638.png)
![4-({[3-(Trifluoromethyl)phenyl]methylene}amino)phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2765639.png)
![2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B2765640.png)


![methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate dihydrochloride](/img/structure/B2765643.png)
![N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2765648.png)